

3-Methylsalicylic acid chemical properties and structure

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Compound of Interest

Compound Name: 3-Methylsalicylic Acid

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3-Methylsalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsalicylic acid, also known as 2-hydroxy-3-methylbenzoic acid or o-cresotic acid, is an aromatic organic compound with significant potential in various scientific and pharmaceutical applications. As a derivative of salicylic acid, it shares some of its well-known biological activities but also possesses unique properties that make it a subject of interest for researchers in drug development and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with **3-Methylsalicylic acid**.

Chemical Structure and Properties

3-Methylsalicylic acid is a white solid organic compound.^[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and a methyl group at positions 1, 2, and 3, respectively. The presence of both a carboxylic acid and a phenol functional group dictates its chemical reactivity and physical properties.^[1]

Structure

- IUPAC Name: 2-Hydroxy-3-methylbenzoic acid[1]
- Synonyms: **3-Methylsalicylic acid**, o-Cresotic acid, 2,3-Cresotic acid[1]
- Chemical Formula: $C_8H_8O_3$ [1]
- Molecular Weight: 152.15 g/mol
- CAS Number: 83-40-9[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of **3-Methylsalicylic acid**.

Property	Value	Reference
Physical State	White solid	[1]
Melting Point	163-165 °C	
Solubility	Soluble in basic water and polar organic solvents. Soluble in methanol (5%).	[1]
pKa	Not explicitly found for 3-Methylsalicylic acid, but as a derivative of salicylic acid (pKa ~2.97), a similar acidic strength is expected.	
Appearance	White to slightly reddish crystalline solid.	

Experimental Protocols

Synthesis: Kolbe-Schmitt Reaction

3-Methylsalicylic acid is typically synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding phenoxide.[2] In this case, the starting material is o-cresol.

Methodology:

- **Formation of Sodium o-cresolate:** o-Cresol is reacted with a strong base, such as sodium hydroxide, to form sodium o-cresolate. This reaction is typically carried out in a dry, inert atmosphere to prevent side reactions.
- **Carboxylation:** The resulting sodium o-cresolate is then subjected to carboxylation by heating under a high pressure of carbon dioxide. Typical reaction conditions involve temperatures ranging from 125-150°C and pressures of 5-7 atmospheres.^[2]
- **Acidification:** The reaction mixture, containing the sodium salt of **3-Methylsalicylic acid**, is then cooled and acidified with a strong mineral acid, such as sulfuric acid or hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of **3-Methylsalicylic acid**.
- **Isolation and Purification:** The crude **3-Methylsalicylic acid** is collected by filtration, washed with cold water to remove any remaining salts and acid, and then purified by recrystallization.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. For **3-Methylsalicylic acid**, water can be used as a suitable solvent.

Methodology:

- **Dissolution:** The crude **3-Methylsalicylic acid** is dissolved in a minimum amount of hot water (near boiling) to form a saturated solution.
- **Hot Filtration (Optional):** If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them. This step should be performed quickly to prevent premature crystallization.
- **Cooling and Crystallization:** The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of **3-Methylsalicylic acid** decreases, leading to the formation of crystals. The flask should be left undisturbed to allow for the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

- **Collection of Crystals:** The purified crystals are collected by vacuum filtration using a Büchner funnel.
- **Washing:** The collected crystals are washed with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
- **Drying:** The crystals are dried in a desiccator or a low-temperature oven to remove any residual solvent.

Spectroscopic Analysis

Sample Preparation:

- Dissolve approximately 5-10 mg of purified **3-Methylsalicylic acid** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Methanol- d_4). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Acquisition Parameters (General):

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
- **Techniques:** Standard 1H and ^{13}C NMR spectra should be acquired. 2D techniques such as COSY and HSQC can be used for more detailed structural elucidation.
- **1H NMR:** A typical experiment would involve a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.
- **^{13}C NMR:** Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of dry, purified **3-Methylsalicylic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[3] The mixture should be a fine, homogeneous powder.
- Place a portion of the mixture into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4]
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Analysis:

- Record the infrared spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- Characteristic peaks for the hydroxyl (-OH) group (broad band around 3000-3500 cm^{-1}), the carboxylic acid C=O stretch (around 1650-1700 cm^{-1}), and aromatic C-H and C=C stretches should be observed.

Experimental Setup (General):

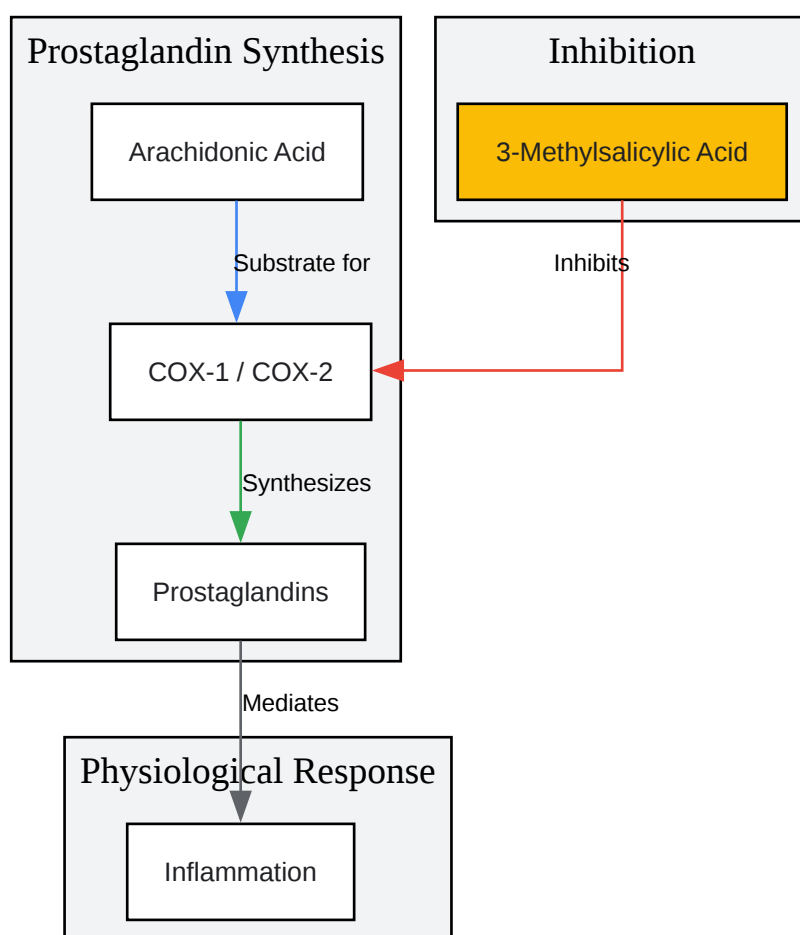
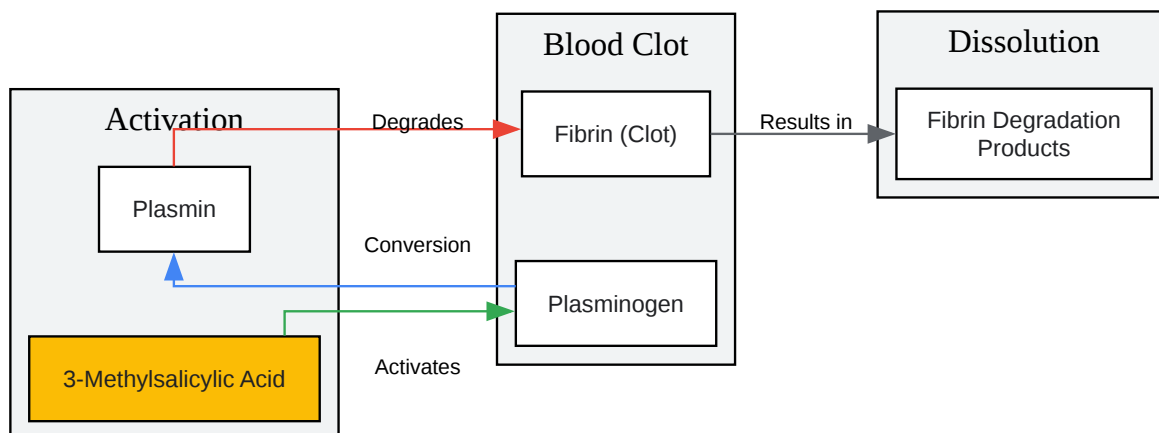
- Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of such compounds, typically in negative ion mode to deprotonate the acidic protons.[5]
- Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the desired resolution and accuracy.
- Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Signaling Pathways and Biological Activity

While **3-Methylsalicylic acid** is a derivative of the well-known plant signaling molecule, salicylic acid, its direct role in specific intracellular signaling cascades is not as extensively documented. However, it has been shown to possess distinct biological activities.

Fibrinolytic Activity

3-Methylsalicylic acid has been reported to exhibit fibrinolytic activity, meaning it can aid in the dissolution of blood clots.[6] The mechanism is believed to involve the activation of the fibrinolytic system.



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